molecular formula C16H13FN2O2 B6619231 N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide CAS No. 923728-14-7

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B6619231
CAS No.: 923728-14-7
M. Wt: 284.28 g/mol
InChI Key: RUVZFWIJJNZKJH-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide is an organic compound with a complex structure that includes a cyanomethyl group, a fluorine atom, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide typically involves the reaction of 4-(cyanomethyl)aniline with 3-fluoro-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyanomethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The cyanomethyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The methoxy group can also participate in hydrogen bonding and contribute to the overall stability of the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-2-[3-fluoro(methylsulfonyl)anilino]acetamide
  • N-[4-(cyanomethyl)phenyl]methanesulfonamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group on the benzamide core. This combination of functional groups can enhance the compound’s chemical reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-15-7-4-12(10-14(15)17)16(20)19-13-5-2-11(3-6-13)8-9-18/h2-7,10H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVZFWIJJNZKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214544
Record name N-[4-(Cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923728-14-7
Record name N-[4-(Cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923728-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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